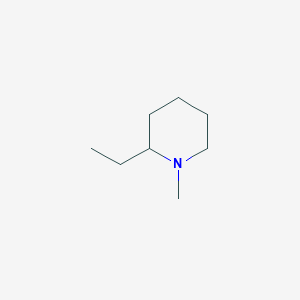

2-Ethyl-1-methylpiperidine

Description

Significance of Piperidine (B6355638) Ring Systems in Organic Synthesis and Chemical Research

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast array of chemical entities. nih.gov Its prevalence stems from its structural versatility and its presence in numerous naturally occurring alkaloids and synthetic compounds with profound biological activities. researchgate.netdntb.gov.ua In the pharmaceutical industry, the piperidine motif is a privileged structure, frequently incorporated into drug candidates to enhance their pharmacological profiles. researchgate.netresearchgate.net The inclusion of the piperidine ring can influence a molecule's lipophilicity, metabolic stability, and ability to bind to biological targets, making it a valuable tool for medicinal chemists. researchgate.net

The broad utility of piperidine derivatives is demonstrated by their application in various therapeutic areas, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netajchem-a.comijnrd.org Furthermore, they are integral components in the synthesis of agrochemicals and serve as versatile intermediates in the creation of more complex organic molecules. ijnrd.org The continuous development of novel and efficient methods for the synthesis of substituted piperidines remains an active and important area of contemporary organic chemistry research. nih.gov

Overview of Substituted Piperidine Derivatives

These derivatives are found in a multitude of pharmaceuticals and research chemicals. dntb.gov.ua For instance, the introduction of substituents can modulate the basicity of the nitrogen atom, which in turn affects the compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of functional groups on the piperidine ring is a key strategy in drug design and the development of highly specific catalysts and synthetic intermediates. researchgate.net The vast chemical space occupied by substituted piperidines underscores their importance and the continued interest in their synthesis and application. nih.gov

Chemical and Physical Properties of 2-Ethyl-1-methylpiperidine

The fundamental properties of this compound are cataloged in various chemical databases. The compound, with the molecular formula C₈H₁₇N, has a molecular weight of 127.23 g/mol . nih.gov It is also known by its synonym, 1-ethyl-2-methylpiperidine (B3283383). nih.govnist.gov

Below is a table summarizing some of its key computed and experimental properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | PubChem nih.gov |

| Molecular Weight | 127.23 g/mol | PubChem nih.gov |

| IUPAC Name | 1-ethyl-2-methylpiperidine | PubChem nih.gov |

| CAS Number | 766-52-9 | PubChem nih.gov |

| Kovats Retention Index (Standard non-polar) | 923 | PubChem nih.gov |

| Kovats Retention Index (Standard polar) | 1063 | PubChem nih.gov |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of chemical compounds. For this compound, spectral data is available from various sources.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 1-ethyl-2-methylpiperidine has been recorded and is available through spectral databases. nih.gov

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data for this compound is also available, providing information on its fragmentation pattern under electron ionization. nih.gov

Infrared (IR) Spectroscopy: The vapor phase IR spectrum for 1-ethyl-2-methylpiperidine has been documented. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

35682-44-1 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-ethyl-1-methylpiperidine |

InChI |

InChI=1S/C8H17N/c1-3-8-6-4-5-7-9(8)2/h8H,3-7H2,1-2H3 |

InChI Key |

NEDAUERTDZGLOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCN1C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1 Methylpiperidine and Its Core Ring System

Strategies for the Construction of the N-Methylpiperidine Framework

The N-methylpiperidine scaffold is a common structural motif in many biologically active compounds and serves as a crucial precursor for the synthesis of 2-Ethyl-1-methylpiperidine. Several established methods are employed for its construction.

One of the most fundamental approaches is the catalytic hydrogenation of pyridine (B92270) derivatives . Pyridine can be reduced to piperidine (B6355638) using various catalysts such as platinum, palladium, or rhodium. Subsequent N-methylation with a suitable methylating agent, like formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction), yields the N-methylpiperidine ring. Alternatively, N-ethylpyridinium chloride can be catalytically hydrogenated with platinum oxide to directly form N-ethylpiperidine. orgsyn.org

Another widely used strategy is the cyclization of linear precursors . For instance, the intramolecular cyclization of amino alcohols can be achieved. A one-pot synthesis involves the chlorination of amino alcohols using thionyl chloride, which facilitates the subsequent cyclization to form the piperidine ring. organic-chemistry.org Similarly, the cyclization of alkyl dihalides with primary amines under microwave irradiation offers an efficient route to N-substituted piperidines. organic-chemistry.org Reductive amination of ϖ-amino fatty acids, catalyzed by iron complexes with phenylsilane (B129415) as a reducing agent, is another effective method for preparing piperidines. nih.gov

The following table summarizes key strategies for the construction of the N-methylpiperidine framework:

| Synthetic Strategy | Description | Key Reagents/Catalysts |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Platinum, Palladium, Rhodium, Raney Nickel orgsyn.orgorganic-chemistry.org |

| Reductive Amination | Cyclization of amino aldehydes or fatty acids. | Iron complexes, Phenylsilane nih.gov |

| Intramolecular Cyclization | Formation of the ring from a linear precursor containing both the nitrogen and the required carbon chain. | Thionyl chloride (for amino alcohols) organic-chemistry.org |

| Annulation Reactions | Combination of smaller fragments to build the ring, such as [5+1] annulations. | Iridium(III) complexes nih.gov |

Introduction of the Ethyl Moiety via Alkylation and Other Carbon-Carbon Bond Forming Reactions

Once the N-methylpiperidine framework is established, the ethyl group can be introduced at the 2-position through various carbon-carbon bond-forming reactions.

A common method is the alkylation of an enamine or a related intermediate . This involves the deprotonation of the α-carbon to the nitrogen, followed by reaction with an ethyl halide. For example, piperidine can be converted to its N-chloro derivative, which upon dehydrohalogenation forms an enamine. This enamine can then be alkylated with an ethyl halide. odu.edu

Another approach is the reaction of organometallic reagents with electrophilic piperidine derivatives . Grignard reagents, such as ethylmagnesium bromide, can react with N-substituted piperidinium (B107235) salts or imines to introduce the ethyl group. acs.org For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with a Grignard reagent can produce α-substituted piperidines. researchgate.net

Furthermore, reductive alkylation can be employed. The reaction of piperidine with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can lead to the formation of N-ethylpiperidine. nih.gov While this example illustrates N-alkylation, similar principles can be applied for C-alkylation under specific conditions.

Stereoselective Approaches in this compound Synthesis

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. These approaches aim to control the three-dimensional arrangement of the atoms at the chiral center (C2).

Chiral auxiliaries are frequently used to induce stereoselectivity. An enantiopure auxiliary is attached to the piperidine precursor, which directs the introduction of the ethyl group to a specific face of the molecule. The auxiliary is then removed to yield the desired enantiomerically enriched product. ethz.ch

Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts, such as those based on transition metals like rhodium or iridium, can be used to enantioselectively hydrogenate a substituted pyridine or a related unsaturated precursor. nih.govacs.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative can provide 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to the corresponding piperidines. acs.org The use of chiral organocatalysts is also a growing area in the stereoselective synthesis of piperidines. nih.gov

The following table highlights some stereoselective strategies:

| Approach | Description | Example |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Using enantiopure amino acids or sugars as starting materials. ethz.ch |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Evans auxiliaries for stereoselective alkylation. youtube.com |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from an achiral starting material. | Rh-catalyzed asymmetric carbometalation of dihydropyridines. acs.org |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | Lipase-catalyzed resolution of racemic piperidine derivatives. researchgate.net |

Cascade and Multicomponent Reactions Towards Piperidine Derivatives

Cascade and multicomponent reactions offer efficient and atom-economical pathways to complex piperidine derivatives by forming multiple bonds in a single operation. nih.gov

Cascade reactions , also known as domino or tandem reactions, involve a series of intramolecular transformations initiated by a single event. For example, a nitro-Mannich/lactamization cascade can be used to construct highly functionalized piperidine rings. researchgate.net Another example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes to form piperidines. nih.gov

Multicomponent reactions (MCRs) involve the reaction of three or more starting materials in a one-pot procedure to form a product that contains portions of all the initial reactants. The Ugi and Passerini reactions are classic examples of MCRs that can be adapted for the synthesis of heterocyclic systems. MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds, sometimes catalyzed by reagents like trimethylsilyl (B98337) iodide (TMSI). nih.gov

Catalytic and Green Chemistry Innovations in Piperidine Ring Formation

Recent advancements in catalysis and a growing emphasis on green chemistry have led to more sustainable and efficient methods for piperidine synthesis.

Transition metal catalysis plays a pivotal role in modern synthetic strategies. Catalysts based on palladium, ruthenium, nickel, and cobalt are used for various transformations, including hydrogenation, cyclization, and C-H activation. nih.gov For instance, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes provides an effective route to piperidines. nih.govmdpi.com

Green chemistry principles are being increasingly integrated into piperidine synthesis. This includes the use of environmentally benign solvents like water, the development of recyclable catalysts, and the design of atom-economical reactions. organic-chemistry.org An example is the synthesis of spiropiperidine derivatives using a reusable Fe3O4 catalyst derived from iron rust. researchgate.net Furthermore, the synthesis of piperidine from biomass-derived furfural (B47365) using a Ru1CoNP/HAP surface single-atom alloy catalyst represents a significant step towards sustainable chemical production. nih.gov

The following table provides examples of catalytic and green chemistry approaches:

| Innovation | Description | Catalyst/Reagent |

| Transition Metal Catalysis | Use of transition metals to catalyze key bond-forming reactions. | Cobalt(II) complexes, Ruthenium complexes nih.govnih.gov |

| Organocatalysis | Use of small organic molecules as catalysts. | Chiral amino-hydroquinine derivatives nih.gov |

| Biocatalysis | Use of enzymes for selective transformations. | Transaminases for kinetic resolution. acs.org |

| Green Solvents | Replacement of hazardous organic solvents with greener alternatives. | Water, Ethanol organic-chemistry.orgnih.gov |

| Biomass Conversion | Synthesis of piperidines from renewable feedstocks. | Ru1CoNP/HAP catalyst for furfural conversion. nih.gov |

Stereochemistry and Chiral Synthesis of 2 Ethyl 1 Methylpiperidine Analogs

Enantiomeric Forms and Diastereoisomeric Considerations in Substituted Piperidines

Substituted piperidines, by virtue of their chiral centers, can exist as multiple stereoisomers. For a molecule like 2-Ethyl-1-methylpiperidine, the carbon at the 2-position is a chiral center, giving rise to two enantiomers: (R)-2-Ethyl-1-methylpiperidine and (S)-2-Ethyl-1-methylpiperidine. When additional substituents are present on the piperidine (B6355638) ring, the number of possible stereoisomers increases, leading to the formation of diastereomers.

For instance, in disubstituted piperidines, the relative orientation of the two substituents gives rise to cis and trans diastereomers. nih.gov The hydrogenation of disubstituted pyridines, a common synthetic route, often leads to the preferential formation of the cis-piperidine diastereomer. whiterose.ac.uk Subsequent chemical manipulation, such as base-mediated epimerization, can then be employed to convert the cis isomer into the thermodynamically more stable trans isomer. nih.gov The diastereomeric ratio (dr) of the products from such reactions is a critical measure of the reaction's stereoselectivity. For example, in the synthesis of methyl substituted pipecolinates, the hydrogenation of the precursor pyridine (B92270) and subsequent N-protection can yield diastereomeric ratios ranging from 65:35 to greater than 95:5 in favor of the cis product. whiterose.ac.uk

The specific placement of substituents around the ring dictates the number of possible stereoisomers. For methyl-substituted methyl pipecolinates, there are 20 possible regio- and diastereoisomers, which exist as two enantiomeric series of cis- and trans-disubstituted piperidines. nih.gov This diversity in spatial arrangement underscores the need for precise synthetic control to isolate the desired stereoisomer.

Asymmetric Synthesis and Chiral Induction Strategies

To overcome the challenge of separating racemic mixtures, asymmetric synthesis has become a cornerstone of modern organic chemistry, aiming to produce a single, desired enantiomer from an achiral starting material. nih.gov This is achieved through various strategies that introduce chirality into the molecule in a controlled manner.

Chiral Induction is the process where a chiral element influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. This can be accomplished using several methods:

Chiral Auxiliaries: These are chiral molecules that are temporarily attached to the substrate. numberanalytics.com They exert steric hindrance and create a chiral environment that directs the reaction to proceed with a specific stereochemistry. numberanalytics.com After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product. numberanalytics.com The choice of auxiliary is crucial and depends on factors like its conformational rigidity and the ease of its attachment and removal. numberanalytics.com

| Chiral Auxiliary | Typical Application |

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, carbonyl additions numberanalytics.com |

| Oppolzer's Camphorsultam | Asymmetric alkylations, aldol reactions numberanalytics.com |

| Myers' Pseudoephedrine | Asymmetric alkylations numberanalytics.com |

Chiral Catalysts: A small amount of a chiral catalyst can generate large quantities of a chiral product, making this an efficient and atom-economical approach. numberanalytics.com For instance, the asymmetric reduction of a ketone using an oxazaborolidine catalyst has been employed in the synthesis of a chiral chromanol subunit, which is structurally related to substituted piperidines. nih.gov

Chiral Reagents: These are stoichiometric reagents that are themselves chiral and transfer that chirality during the reaction.

Chiral Pool Synthesis: This strategy utilizes readily available, naturally occurring chiral molecules like amino acids or sugars as starting materials. nih.govtcichemicals.com

A key step in synthesizing piperidine analogs is often the stereoselective hydrogenation of a corresponding pyridine derivative. nih.gov The use of specific catalysts and reaction conditions can favor the formation of one stereoisomer over others.

Chiral Resolution Techniques for this compound Isomers

When an asymmetric synthesis is not feasible or results in a mixture of enantiomers (a racemate), chiral resolution is employed to separate them. wikipedia.org This process is vital for obtaining enantiomerically pure compounds. wikipedia.org

One of the most common methods is crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic mixture, for example, a racemic amine like a 2-substituted piperidine, with a chiral resolving agent, which is typically a chiral acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities, allowing one to be selectively crystallized and separated. wikipedia.org The resolving agent is then removed to yield the pure enantiomer. wikipedia.org

| Chiral Resolving Agent | Class |

| Tartaric Acid wikipedia.org | Carboxylic Acid |

| Mandelic Acid wikipedia.orggoogle.com | Carboxylic Acid |

| Brucine wikipedia.org | Amine (Alkaloid) |

| (+)-Cinchotoxine wikipedia.org | Amine (Alkaloid) |

Other notable resolution techniques include:

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated. pharmtech.comnih.gov

Attrition-Enhanced Deracemization (Viedma Ripening): This method is applicable to chiral compounds that form conglomerates (where each enantiomer crystallizes separately). pharmtech.com By grinding the solid racemate under conditions that allow for racemization in solution, the system can be driven to crystallize as a single enantiomer. pharmtech.com

Preferential Crystallization: In a supersaturated solution of a racemate, the introduction of a seed crystal of one enantiomer can induce the crystallization of that same enantiomer. wikipedia.org

The choice of resolution technique often depends on the specific properties of the compound and the scale of the separation. pharmtech.com

Impact of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry of substituents on the piperidine ring has a profound impact on the molecule's three-dimensional shape, or conformation, which in turn governs its reactivity and biological interactions. The piperidine ring typically adopts a chair conformation to minimize steric strain.

In a disubstituted piperidine, the cis and trans isomers will have different conformational preferences for their substituents, which can be either axial or equatorial. For example, in a 2,3-disubstituted N-benzyl piperidine cis isomer, one substituent will likely be in an axial position while the other is equatorial. nih.gov This conformational arrangement influences the molecule's energy and stability.

The stereochemistry and the nature of the N-substituent (e.g., N-Boc or N-Benzyl) can control the outcome of reactions such as epimerization. nih.gov By choosing the appropriate N-protecting group, it is possible to thermodynamically drive the conversion of a cis isomer to a trans isomer. nih.gov This conformational control is a powerful tool for synthesizing specific diastereomers. whiterose.ac.ukrsc.org The stereochemical arrangement also dictates the "exit vectors" for substituents on the nitrogen atom, which can affect how the molecule interacts with biological targets or participates in further chemical reactions. whiterose.ac.uk Ultimately, the precise control of stereochemistry is inseparable from the control of molecular conformation and the resulting chemical and biological properties of this compound analogs.

Spectroscopic Characterization Techniques for 2 Ethyl 1 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In 2-Ethyl-1-methylpiperidine, the ¹H NMR spectrum reveals distinct signals for the protons on the piperidine (B6355638) ring, the N-methyl group, and the ethyl substituent.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbons adjacent to the nitrogen atom (C2 and C6) are typically deshielded and appear at a lower field compared to other ring protons. The N-methyl protons appear as a singlet, while the ethyl group protons exhibit a characteristic quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group due to spin-spin coupling.

A representative, though not specific to this compound, ¹H NMR data for a related N-alkylpiperidine derivative shows signals in the range of δ 1.25-3.47 ppm. researchgate.net For N-methylpiperidine, the N-methyl protons are observed around δ 2.23 ppm, and the ring protons appear as multiplets between δ 1.41 and 2.33 ppm. chemicalbook.com The introduction of an ethyl group at the C2 position would further complicate the spectrum in the aliphatic region.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Piperidines

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~2.2-2.3 | Singlet |

| Ring Protons (C2-H, C6-H) | ~2.3-3.5 | Multiplet |

| Ring Protons (C3-H, C4-H, C5-H) | ~1.4-2.1 | Multiplet |

| Ethyl Group (-CH₂CH₃) | ~2.4 (quartet), ~1.1 (triplet) | Quartet, Triplet |

Note: These are approximate values and can vary based on the solvent and specific substitution pattern.

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In this compound, each carbon atom in the piperidine ring, the N-methyl group, and the ethyl group will produce a distinct signal.

The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Carbons bonded to the electronegative nitrogen atom (C2 and C6) are deshielded and resonate at a lower field (higher ppm value) compared to the other ring carbons (C3, C4, C5). researchgate.net The N-methyl carbon and the carbons of the ethyl group also have characteristic chemical shifts. nih.govwisc.edu The chemical shift of the ring carbons is influenced by the nature of the N-alkyl group. researchgate.net For example, in N-methylpiperidine, the C2 and C6 carbons appear around 56.8 ppm, C3 and C5 around 26.5 ppm, C4 around 24.6 ppm, and the N-methyl carbon at 47.1 ppm. The introduction of an ethyl group at the C2 position would alter these shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~60-65 |

| C3 | ~25-30 |

| C4 | ~24-28 |

| C5 | ~26-31 |

| C6 | ~55-60 |

| N-CH₃ | ~42-47 |

| Ethyl -CH₂ | ~20-25 |

| Ethyl -CH₃ | ~10-15 |

Note: These are estimated values based on typical ranges for substituted piperidines. wisc.eduoregonstate.edu

Dynamic NMR for Probing Conformational Exchange

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes. nih.gov For this compound, DNMR can be used to investigate the ring inversion of the piperidine ring and the rotation around the N-C (ethyl) and C-C (ethyl) bonds.

At low temperatures, the rate of these conformational exchanges slows down, and separate signals for axial and equatorial protons or carbons may be observed in the NMR spectrum. As the temperature increases, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the energy barriers and rates of these dynamic processes. nih.govnih.gov This provides valuable information about the conformational flexibility and the relative stability of different conformers of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands are expected for C-H stretching vibrations of the alkyl groups, which typically appear in the region of 2850-3000 cm⁻¹. docbrown.infodocbrown.info The C-N stretching vibration of the tertiary amine is expected in the range of 1000-1250 cm⁻¹. uh.edu The absence of an N-H stretching band around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. researchgate.net The fingerprint region, below 1500 cm⁻¹, contains complex vibrations that are unique to the molecule and can be used for identification. docbrown.info

Raman spectroscopy provides complementary information. While C-H stretching bands are also observed, C-C and C-N skeletal vibrations are often more prominent in the Raman spectrum. acs.organalyzeiq.com For related methylpiperidines, theoretical calculations and experimental data have been used to assign the various vibrational modes. nih.goviaea.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman |

| C-N Stretch (Tertiary Amine) | 1000-1250 | IR, Raman |

| CH₂ Bend | ~1450-1470 | IR |

| CH₃ Bend | ~1370-1380 | IR |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular structure and environment.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com

For this compound (C₈H₁₇N), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.23 g/mol ). nih.gov The presence of a single nitrogen atom results in an odd molecular weight, which is consistent with the nitrogen rule in mass spectrometry. libretexts.org

Electron ionization (EI) is a common method that causes the molecule to fragment in a predictable manner. The fragmentation of N-alkylpiperidines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info For this compound, this could lead to the loss of an ethyl radical to form a stable iminium ion. Other possible fragmentation pathways include the loss of a methyl radical from the N-methyl group or the loss of various fragments from the piperidine ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netresearchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 127 | [C₈H₁₇N]⁺˙ (Molecular Ion) | - |

| 112 | [C₇H₁₄N]⁺ | CH₃ |

| 98 | [C₆H₁₂N]⁺ | C₂H₅ |

| 84 | [C₅H₁₀N]⁺ | C₃H₇ |

Note: The relative intensities of these peaks can provide further structural clues.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique that can provide the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. acs.org To perform this analysis, the compound must be in a crystalline form.

If a suitable single crystal of a salt or derivative of this compound could be grown, X-ray diffraction analysis would reveal the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the ethyl and methyl substituents. It would show whether the ethyl group occupies an equatorial or axial position on the piperidine ring, which is a key aspect of its stereochemistry. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be determined, providing insight into intermolecular interactions. acs.org While no specific crystallographic data for this compound was found, studies on related piperidine derivatives demonstrate the power of this technique in unambiguously establishing molecular geometry. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most significant absorptions are typically associated with the presence of chromophores, which are functional groups containing π-electrons, such as alkenes, alkynes, and aromatic systems.

In the case of saturated amines like this compound, which lack π-systems, significant absorption in the standard UV-Vis range (200–800 nm) is not expected. masterorganicchemistry.com The electronic transitions available to such molecules are primarily of two types:

σ → σ* Transitions: These involve the excitation of an electron from a sigma (σ) bonding orbital to a corresponding anti-bonding (σ*) orbital. These transitions require a high amount of energy and thus occur at very short wavelengths, typically in the vacuum ultraviolet region (<200 nm). masterorganicchemistry.comyoutube.com

n → σ* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom) to a σ* anti-bonding orbital. youtube.com These transitions are of lower energy than σ → σ* transitions but still generally occur at the lower end of the UV spectrum, often below 200 nm. reddit.com

Due to the absence of any chromophoric groups, the UV-Vis spectrum of this compound is anticipated to be largely devoid of features in the near-UV and visible regions. Its absorption profile would be comparable to that of other simple tertiary amines, such as triethylamine (B128534), which also lacks strong absorption above 220 nm. nih.gov Any measurable absorbance in the near-UV region is typically very weak. sigmaaldrich.com

Detailed research findings specifically documenting the UV-Vis spectrum of this compound are not prevalent in the literature, as this technique is not a primary method for the characterization of such saturated compounds. However, based on the principles of electronic spectroscopy and data from analogous compounds, a representative, though not specific, data table can be presented to illustrate the expected low absorbance in the near-UV range.

Table 1: Representative UV-Vis Absorption Data for a Simple Tertiary Amine (Triethylamine)

| Wavelength (λ) | Maximum Absorbance (Amax) |

| 254 nm | ≤0.10 |

| 280 nm | ≤0.04 |

| 300 nm | ≤0.02 |

This data is for triethylamine and serves as an illustrative example of the expected low absorbance for saturated tertiary amines like this compound in the near-UV region. sigmaaldrich.com

Computational Chemistry and Theoretical Studies of 2 Ethyl 1 Methylpiperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and to determine the most stable three-dimensional structure of a molecule. For a molecule like 2-Ethyl-1-methylpiperidine, DFT calculations would be employed to perform geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy, and thus the most stable conformation.

This optimization is typically carried out using a specific functional, such as B3LYP or ωB97XD, combined with a basis set (e.g., 6-31G* or 6-311++G(d,p)) that describes the molecule's atomic orbitals. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. The output provides precise data on bond lengths, bond angles, and dihedral angles.

For instance, in studies of similar piperidine (B6355638) structures, DFT calculations have been used to determine the precise geometry of the heterocyclic ring and its substituents. These calculations can confirm whether the piperidine ring adopts a chair, boat, or twist conformation and the equatorial or axial orientation of the methyl and ethyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Chair Conformation) (Note: This table is illustrative as specific literature data for this compound is unavailable. Values are based on typical parameters for substituted piperidines.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| N1-C2 | 1.46 | |

| N1-C6 | 1.46 | |

| N1-C(methyl) | 1.47 | |

| C2-C(ethyl) | 1.54 | |

| C-C (ring avg.) | 1.53 | |

| Bond Angles (°) | ||

| C6-N1-C2 | 111.5 | |

| C2-N1-C(methyl) | 110.8 | |

| N1-C2-C3 | 110.0 | |

| Dihedral Angles (°) | ||

| C6-N1-C2-C3 | -55.0 | |

| N1-C2-C(ethyl)-C(ethyl_Me) | 178.0 (for equatorial ethyl) |

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms, and calculating atomic charges using methods like Natural Bond Orbital (NBO) analysis. NBO analysis can also provide insights into hyperconjugative interactions that contribute to the molecule's stability.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While DFT is highly accurate, it can be computationally expensive for exploring the full range of possible shapes (conformations) a flexible molecule like this compound can adopt. For this purpose, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable.

Molecular mechanics employs classical physics and a simplified set of equations known as a force field (e.g., MMFF94, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates. This method is much faster than DFT, allowing for the rapid evaluation of thousands of different conformations. A systematic or random search of the conformational space can identify low-energy conformers, such as different chair and boat forms of the piperidine ring and various rotations of the ethyl and methyl substituents.

Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms over time, providing a view of the molecule's dynamic behavior. An MD simulation can show how this compound might transition between different conformations at a given temperature. Studies on the closely related N-methylpiperidine have used time-resolved spectroscopy and DFT calculations to investigate its ultrafast conformational dynamics, revealing an equilibrium between chair and twist conformeric structures in the excited state. unipr.it Such simulations are crucial for understanding which shapes the molecule is most likely to adopt in different environments.

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO Analysis)

DFT calculations also yield a set of quantum chemical descriptors that can predict a molecule's reactivity. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests the molecule is a better electron donor (nucleophile).

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates the molecule is a better electron acceptor (electrophile).

The difference in energy between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. vmou.ac.in Conversely, a small gap suggests the molecule is more reactive. vmou.ac.in

From the HOMO and LUMO energies, other reactivity indices can be derived, such as:

Ionization Potential (I ≈ -E_HOMO)

Electron Affinity (A ≈ -E_LUMO)

Electronegativity (χ = (I + A) / 2)

Chemical Hardness (η = (I - A) / 2)

These descriptors are invaluable for predicting how this compound might interact with other chemical species and its potential role in chemical reactions.

Table 2: Representative Quantum Chemical Descriptors for a Piperidine Derivative (Note: This table is illustrative. Values are typical for similar heterocyclic compounds as specific data for this compound is not available.)

| Descriptor | Typical Calculated Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.5 |

| Chemical Hardness (η) | 3.0 |

| Electronegativity (χ) | 3.5 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure. For this compound, key predictable spectra include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies based on the optimized geometry, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-N stretching, or ring deformations. Comparing the calculated frequencies (often scaled by an empirical factor to better match experimental results) with an experimental IR spectrum is a standard method for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding tensor for each nucleus within the optimized electronic structure. The predicted NMR spectra are highly sensitive to the molecule's 3D conformation, making them an excellent tool for distinguishing between different isomers or conformers.

In numerous studies of organic molecules, DFT calculations of vibrational frequencies and NMR chemical shifts have shown good agreement with experimental data, validating the computed structures.

Computational Studies on Intermolecular Interactions

Theoretical methods are also employed to study how a molecule of this compound interacts with itself or with other molecules, such as solvents or biological macromolecules. These non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the physical properties of the substance (like boiling point) and its behavior in solution.

By calculating the Molecular Electrostatic Potential (MEP) surface, one can visualize the regions of positive and negative charge on the molecule. For this compound, the region around the nitrogen atom is expected to be electron-rich (negative potential), making it a likely site for hydrogen bonding with proton-donating species. The alkyl groups would constitute regions of neutral or slightly positive potential.

Reactivity and Reaction Mechanisms Involving 2 Ethyl 1 Methylpiperidine Moieties

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in 2-ethyl-1-methylpiperidine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is a key aspect of its chemical behavior, allowing it to participate in a variety of reactions. The reactivity of the nitrogen is influenced by both electronic and steric factors. The methyl group on the nitrogen and the ethyl group at the C2 position create a sterically hindered environment around the nitrogen atom.

In general, cyclic amines tend to exhibit greater nucleophilicity compared to their acyclic counterparts. This is attributed to the more defined and somewhat more exposed nature of the lone pair on the nitrogen within the ring structure. However, the presence of alkyl substituents on the ring, such as the ethyl group in this compound, can modulate this reactivity through steric hindrance.

The nucleophilic character of the piperidine nitrogen is evident in its reactions with electrophiles. For instance, N-alkylpiperidines can react with alkyl halides in nucleophilic substitution reactions. The rate of these reactions is dependent on the structure of the alkyl halide and the specific N-alkylpiperidine.

Electrophilic Substitution on the Piperidine Ring and Side Chains

Electrophilic substitution reactions directly on the saturated piperidine ring of this compound are not common due to the electron-rich nature of the ring being concentrated at the nitrogen atom, and the C-H bonds of the ring being generally unreactive towards electrophiles. The high activation energy required to break a C-H bond and replace it with an electrophile makes this type of reaction unfavorable under normal conditions.

Reactions that could be considered analogous to electrophilic substitution, such as halogenation, tend to proceed via radical mechanisms under harsh conditions (e.g., UV light) rather than an electrophilic pathway. The primary site of reactivity for electrophiles remains the nucleophilic nitrogen atom.

Quaternization Reactions and Stereochemical Outcomes

Quaternization involves the reaction of the tertiary amine in this compound with an alkyl halide to form a quaternary ammonium (B1175870) salt. This is a classic example of a nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile. The stereochemical outcome of this reaction is of significant interest due to the chiral center at the C2 position of the piperidine ring.

Studies on the quaternization of analogous N-alkylpiperidines with various alkylating agents have shown that the direction of attack (axial or equatorial) of the incoming electrophile is influenced by several factors, including the nature of the alkylating agent, the substituent on the nitrogen, and the substituents on the piperidine ring.

For N-methylpiperidines with a substituent at the 2-position, the incoming alkyl group can approach from either the axial or equatorial face of the nitrogen atom. The preferred direction of attack determines the stereochemistry of the resulting quaternary ammonium salt. Research on related systems has shown that N-methylation often exhibits a preference for axial attack, while reactions with bulkier alkylating agents, such as phenacyl halides, may favor equatorial attack. wikipedia.org The ratio of the resulting diastereomers is dependent on the relative steric hindrance of the transition states leading to each product.

Table 1: Stereochemical Outcomes of Quaternization Reactions of Substituted Piperidines

| Piperidine Derivative | Alkylating Agent | Major Product Stereochemistry | Reference |

| N-Methyl-2-methylpiperidine | Methyl Iodide | Predominantly axial attack | wikipedia.org |

| N-Methyl-2-methylpiperidine | Phenacyl Halide | Primarily equatorial attack | wikipedia.org |

This table presents data for analogous compounds to illustrate the principles of stereoselectivity in quaternization reactions.

Kinetics and Mechanisms of Gas-Phase Elimination Reactions

For N-alkylpiperidines, a potential gas-phase elimination pathway is the Hofmann elimination, although this typically occurs in solution under basic conditions. In the gas phase, thermal decomposition would likely proceed through a concerted or radical mechanism. A plausible, though not experimentally verified for this specific compound, high-temperature gas-phase reaction could involve the elimination of the N-methyl group and a hydrogen atom from an adjacent carbon, or the elimination of the ethyl group.

The kinetics of such reactions would be expected to follow first-order rate laws if they are truly unimolecular processes. The Arrhenius parameters (activation energy and pre-exponential factor) would provide insight into the transition state of the reaction. Without experimental data, any proposed mechanism remains speculative.

Cyclic Transformations and Ring-Opening/Closing Reactions

The piperidine ring in this compound is generally stable. However, under specific conditions, it can undergo ring-opening reactions. These transformations often require the initial activation of the nitrogen or an adjacent carbon atom. For instance, photooxidation of N-alkylpiperidine derivatives can lead to ring-opening. vanderbilt.edu

One common method for the ring-opening of cyclic amines is the von Braun reaction, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (CNBr). This reaction typically results in the cleavage of a C-N bond, leading to a cyanamide (B42294) and an alkyl bromide. For this compound, this could theoretically lead to the opening of the piperidine ring.

Ring-closing reactions to form piperidine structures are a fundamental part of synthetic organic chemistry. While this compound is a product of such reactions, it can also be a starting material for further transformations that might involve the temporary opening and subsequent re-closing of the ring, or the formation of new fused ring systems. For example, dehydrogenation of certain 2-substituted N-alkylpiperidines can lead to the formation of iminium ions, which can then cyclize with a suitably positioned nucleophile within the same molecule. researchgate.net

Derivatives and Analogs of 2 Ethyl 1 Methylpiperidine

Synthesis and Characterization of N-Substituted 2-Ethylpiperidines

The synthesis of N-substituted 2-ethylpiperidines can be achieved through various synthetic routes. A common method involves the reductive amination of a suitable ketone precursor with an appropriate amine. For instance, the reaction of 2-ethylpiperidine (B74283) with formaldehyde (B43269) or acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) can yield N-methyl and N-ethyl derivatives, respectively. nih.gov

Characterization of these synthesized compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure, including the position and stereochemistry of the substituents. Infrared (IR) spectroscopy helps identify functional groups, while mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. sioc-journal.cn For example, in the synthesis of ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate derivatives, the structures were confirmed using elemental analysis, IR, ¹H NMR, ¹³C NMR, and MS techniques. sioc-journal.cn

Synthesis and Characterization of Ring-Substituted Analogs

The synthesis of ring-substituted analogs of 2-ethyl-1-methylpiperidine offers a pathway to explore a wider chemical space and modulate the compound's properties. One approach involves the hydrogenation of substituted pyridines. For example, various regio- and diastereoisomers of methyl-substituted pipecolinates have been synthesized through the hydrogenation of the corresponding pyridine (B92270) precursors. nih.gov Subsequent stereoselective modifications, such as epimerization, can provide access to different diastereomers. nih.gov

Another strategy for creating ring-substituted analogs is through cycloaddition reactions. For instance, an aza-Michael reaction using divinyl ketones can lead to the formation of 4-piperidone (B1582916) scaffolds that are substituted at the 2-position of the ring. acs.org These piperidone intermediates can then be further functionalized to generate a diverse range of analogs. acs.org Characterization of these ring-substituted analogs follows similar principles as for N-substituted derivatives, with NMR spectroscopy being paramount for determining the regiochemistry and stereochemistry of the ring substituents.

Structure-Reactivity/Activity Relationship Studies in Alkyl-Substituted Piperidines

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or chemical reactivity. In the context of alkyl-substituted piperidines, SAR studies have revealed important insights. For instance, the nature and position of substituents on the piperidine (B6355638) ring can significantly impact receptor binding affinity and selectivity.

Studies on σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have shown that 1-methylpiperidines exhibit high affinity and selectivity for the σ1 receptor compared to analogs with a proton, a tosyl group, or an ethyl group at the nitrogen. nih.gov Molecular dynamics simulations have suggested that these differences in affinity arise from varying interactions of the piperidine nitrogen and its substituents with the lipophilic binding pocket of the receptor. nih.gov

Furthermore, the stereochemistry of the substituents plays a critical role. The systematic synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has provided a library of 3D fragments for drug discovery, highlighting the importance of stereoisomerism in exploring chemical and shape diversity. nih.gov The reactivity of piperidine derivatives can also be influenced by their substitution pattern. For example, in nucleophilic aromatic substitution reactions of N-methylpyridinium ions with piperidine, the reactivity is dependent on the nature and position of the leaving group on the pyridine ring. nih.gov

Design and Synthesis of Conformationally Restricted Piperidine Scaffolds

To better understand the bioactive conformation of piperidine-containing molecules and to enhance their binding affinity and selectivity, researchers often design and synthesize conformationally restricted analogs. By introducing bridges or fused rings, the conformational flexibility of the piperidine ring can be limited, locking it into a more defined shape.

One approach is the synthesis of bridged piperidines, such as 2-azanorbornanes, nortropanes, and isoquinuclidines. nih.gov These rigid scaffolds can mimic specific conformations of the parent piperidine and have been used to probe the steric requirements of receptor binding sites. nih.gov For example, the synthesis of bridged piperidine analogues of a P2Y14R antagonist aimed to identify structures with enhanced receptor affinity by more closely matching a hypothetical receptor-preferred piperidine ring conformation. nih.gov

Another strategy involves the incorporation of the piperidine ring into a larger, more complex framework, such as in the synthesis of piperidine nucleosides as conformationally restricted mimics of other bioactive molecules. mdpi.comresearchgate.netnih.govx-mol.com These approaches often involve multi-step synthetic sequences and require careful stereochemical control to achieve the desired conformationally constrained scaffold. mdpi.com

Applications of 2 Ethyl 1 Methylpiperidine in Organic Synthesis

Role as a Chiral Building Block or Ligand

The presence of a stereocenter at the C2 position of the piperidine (B6355638) ring in 2-Ethyl-1-methylpiperidine suggests its potential as a chiral building block. Chiral piperidine derivatives are highly sought after for the synthesis of enantiomerically pure pharmaceuticals and natural products. The enantioselective synthesis of 2-alkylpiperidines can be achieved through various methods, including the asymmetric reduction of corresponding pyridine (B92270) precursors. For instance, the iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines using chiral ligands like MeO-BoQPhos has been shown to produce enantioenriched piperidines with high enantioselectivity. nih.gov

While direct applications of this compound as a chiral auxiliary are not extensively documented, the principle of using chiral amines to control stereoselectivity is well-established. Chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical transformation to a specific stereochemical outcome. Given its chiral nature, enantiomerically pure this compound could potentially serve as a chiral ligand in metal-catalyzed reactions or as a chiral base, influencing the stereochemistry of protonation or deprotonation steps.

The resolution of racemic mixtures of piperidine derivatives is another area where the chirality of compounds like this compound is relevant. Chiral resolving agents are used to separate enantiomers by forming diastereomeric salts that can be separated by physical means such as crystallization. For example, chiral stationary phases have been successfully used in the HPLC resolution of various piperidine-2,6-dione drugs. nih.gov

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines using a chiral phosphine (B1218219) ligand. | High enantioselectivity (up to 93:7 er) for a range of 2-alkylpiperidines. | nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to control the stereoselective synthesis of piperidine derivatives. | Well-established method for creating stereocenters with high diastereoselectivity. | |

| Resolution of Racemates | Separation of enantiomers using chiral resolving agents or chiral chromatography. | Applicable to a wide range of racemic piperidine derivatives. | nih.gov |

Use as a Precursor or Intermediate in Multi-Step Syntheses

Substituted piperidines are crucial intermediates in the total synthesis of numerous alkaloids and other biologically active molecules. The structural framework of this compound makes it a potential precursor for a variety of complex natural products.

A notable example of a structurally similar compound used in alkaloid synthesis is in the biosynthesis of stenusine. Stenusine, an alkaloid found in the rove beetle Stenus comma, features a 3-substituted piperidine ring. Isotopic labeling studies have shown that the piperidine ring of stenusine is derived from L-lysine, while the N-ethyl group originates from acetate. acs.orgnih.gov While the substitution pattern differs, this highlights the role of simple alkylated piperidines as building blocks in nature's synthetic pathways. The synthesis of stenusine has been achieved through various routes, often starting from substituted pyridines. acs.org

In the pharmaceutical industry, piperidine derivatives are key intermediates. For instance, a patent describes the use of a 1-methylpiperidine (B42303) derivative in the synthesis of a potent 5-HT1F agonist for the treatment of migraine. google.com The synthesis involves the reaction of N,N-diethyl-1-methylpiperidine-4-carboxamide with 2,6-dibromopyridine. google.com This demonstrates the utility of N-methylated piperidines in the construction of complex drug molecules.

| Target Molecule/Class | Piperidine Precursor (or Analog) | Synthetic Transformation | Reference |

|---|---|---|---|

| Stenusine (Alkaloid) | 3-Picoline (precursor to the piperidine ring) | A multi-step synthesis involving the construction of the piperidine ring and subsequent alkylation. | |

| 5-HT1F Agonists (Pharmaceuticals) | N,N-diethyl-1-methylpiperidine-4-carboxamide | Reaction with a di-substituted pyridine to form a key intermediate. | google.com |

| Coniine and Solenopsin (Alkaloids) | Chiral pyridinium (B92312) salts | Two-step reductive cyanation followed by an alkylation-reduction sequence. | researchgate.net |

Application as a Reagent or Solvent in Specific Organic Transformations

Tertiary amines like this compound can function as non-nucleophilic bases in a variety of organic reactions. Their basicity allows them to deprotonate acidic protons without competing as nucleophiles, which is crucial in reactions such as eliminations and enolate formations. The steric hindrance provided by the ethyl group at the C2 position can further modulate its nucleophilicity.

The reactivity of N-alkylpiperidines has been studied, providing insight into the potential behavior of this compound. For example, a study on the reaction of various amines with dichloromethane (B109758) revealed that N-methylpiperidine is significantly more reactive than N-ethylpiperidine. scispace.com This suggests that the nature of the N-alkyl group has a substantial impact on the nucleophilicity and reactivity of the piperidine nitrogen. N-Ethylpiperidine is also known for its use as a solvent and as a base in organic synthesis. cymitquimica.combasf.com

While specific applications of this compound as a solvent are not widely reported, its physical properties, such as its liquid state at room temperature and its ability to dissolve a range of organic compounds, suggest its potential in this role. The choice of solvent can significantly influence the outcome of a reaction, and sterically hindered amine solvents can sometimes offer unique reactivity profiles.

| Compound | Application/Property | Observation | Reference |

|---|---|---|---|

| N-Methylpiperidine | Reactivity with Dichloromethane | Half-life of reaction is approximately 160 hours. | scispace.com |

| N-Ethylpiperidine | Reactivity with Dichloromethane | Half-life of reaction is approximately 1070 hours, indicating lower reactivity compared to the N-methyl analog. | scispace.com |

| N-Ethylpiperidine | General Use | Used as a solvent and a sterically hindered base in organic synthesis. | cymitquimica.combasf.comlanxess.com |

Contribution to the Synthesis of Complex Heterocyclic Systems

The piperidine ring is a fundamental component of many complex heterocyclic systems. The functionalization of the piperidine core, as seen in this compound, provides a handle for the construction of more elaborate fused and bridged ring systems.

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. While direct participation of this compound in cycloadditions is not extensively documented, the principles of these reactions can be applied to understand its potential. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.org The nitrogen atom in piperidine derivatives can influence the electronic properties of adjacent double bonds, potentially affecting their reactivity as dienes or dienophiles in such reactions.

The synthesis of fused heterocyclic systems often involves the annulation of rings onto a pre-existing piperidine core. For example, phosphine-catalyzed [4+2] annulation reactions have been used to synthesize multisubstituted tetrahydropyridines, which are precursors to more complex piperidine-containing structures. orgsyn.org The N-methyl and C2-ethyl groups of this compound could influence the regioselectivity and stereoselectivity of such annulation reactions. Furthermore, intramolecular cyclization reactions starting from appropriately functionalized 2-substituted piperidines are a common strategy for building fused heterocyclic systems found in many alkaloids. ntu.edu.sg

| Reaction Type | Description | Potential Relevance of this compound | Reference |

|---|---|---|---|

| Phosphine-Catalyzed [4+2] Annulation | Formation of tetrahydropyridines from imines and allenoates. | The substituents on the piperidine ring could direct the stereochemical outcome of the annulation. | orgsyn.org |

| Intramolecular Cyclization | Formation of fused or bridged ring systems from functionalized piperidines. | A common strategy in the total synthesis of polycyclic alkaloids containing a piperidine core. | ntu.edu.sg |

| [3+2] Cycloaddition | Reaction of alkyl aldehydes and alkynes to form cyclopentanones. | While not directly involving piperidines, this illustrates a modern method for constructing cyclic systems. | nih.gov |

Analytical Methodologies for Detection and Quantification of Piperidine Compounds

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of piperidine (B6355638) compounds, including 2-Ethyl-1-methylpiperidine. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for resolving complex mixtures and determining the purity of the target analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of piperidine derivatives. A reverse-phase HPLC (RP-HPLC) method can be employed for the separation of these compounds. sielc.comnih.gov For instance, a method for analyzing piperidine and its hydrochloride salt utilizes a C18 column with a mobile phase consisting of water (containing 0.1% phosphoric acid) and acetonitrile. nih.gov Detection is typically achieved using an ultraviolet (UV) detector. nih.gov

Pre-column derivatization can be used to enhance the detectability of piperidine compounds. nih.gov For example, derivatization with 4-Toluene sulfonyl chloride has been successfully used for the determination of piperidine. nih.gov This approach can improve the chromatographic properties and sensitivity of the analysis. nih.gov In some cases, adjusting the mobile phase pH or using different column chemistries may be necessary to achieve optimal separation, especially when dealing with free base or acid forms of piperidine derivatives that might show peak splitting. researchgate.net

Table 1: Example HPLC Method Parameters for Piperidine Analysis

| Parameter | Value |

| Column | Inertsil C18 (250 x 4.6 mm I.D.) |

| Mobile Phase | Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, V/V) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV |

| Source: nih.gov |

Gas Chromatography (GC)

Gas chromatography is another principal technique for the analysis of volatile compounds like this compound. Given its boiling point and thermal stability, GC is a suitable method for its quantification. google.com A GC method developed for the determination of similar compounds like piperazine (B1678402), 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical substances utilizes a DB-17 column. researchgate.net The carrier gas is typically helium, and a flame ionization detector (FID) is commonly used for detection. researchgate.net

Headspace GC is a particularly useful technique for analyzing residual piperidine impurities in samples. google.com This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. google.com This minimizes matrix effects and allows for the sensitive detection of volatile impurities. google.com

Table 2: Example GC Method Parameters for Piperazine Derivative Analysis

| Parameter | Value |

| Column | DB-17, 30 m, 0.53 mm, 1 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C |

| Oven Program | 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min |

| Source: researchgate.net |

Hyphenated Techniques: GC-MS and LC-MS for Identification and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the unambiguous identification and precise quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound. The NIST Mass Spectrometry Data Center provides mass spectral data for 1-Ethyl-2-methylpiperidine (B3283383), which would be structurally similar to this compound, showing characteristic fragment ions that can be used for its identification. nih.gov For instance, the mass spectrum of 1-Ethyl-2-methylpiperidine shows a top peak at m/z 112 and a second-highest peak at m/z 56. nih.gov GC-MS methods have been developed for the analysis of other volatile organic compounds and can be adapted for this compound. cabidigitallibrary.orgchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of a wide range of compounds, including piperidine derivatives. nih.gov For compounds that are not readily amenable to GC analysis, LC-MS provides a robust alternative. nih.gov Derivatization can also be employed in LC-MS to improve ionization efficiency and achieve lower detection limits. nih.gov For example, derivatization with N-(4-aminophenyl)piperidine has been shown to significantly improve the detection of organic acids by SFC-MS, a related technique. nih.gov

Spectroscopic Methods in Quantitative Analysis (e.g., FTIR Calibration)

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, can be used for the quantitative analysis of chemical compounds. While primarily a qualitative technique for identifying functional groups, FTIR can be employed for quantitative purposes by creating a calibration model. nih.gov

The basis of quantitative FTIR analysis is the Beer-Lambert law, which states that the absorbance of a particular vibrational band is proportional to the concentration of the corresponding functional group. By measuring the FTIR spectra of a series of standards with known concentrations of this compound, a calibration curve can be constructed by plotting absorbance at a specific wavenumber against concentration. nih.gov This model can then be used to determine the concentration of this compound in unknown samples. nih.gov The presence of characteristic peaks in the IR spectrum, such as C-H stretching vibrations, can be utilized for this purpose. acs.org

Occurrence and Biosynthesis of 2 Ethyl 1 Methylpiperidine in Natural Systems

Identification of Piperidine (B6355638) Alkaloids in Natural Product Isolates

The direct isolation of 2-Ethyl-1-methylpiperidine from natural sources is not widely documented in scientific literature. However, its core structure is representative of a large family of 2,6-dialkylpiperidine alkaloids that are prominently found in the venom of certain ant species, particularly those from the genus Solenopsis, commonly known as fire ants and thief ants. wikipedia.orgnih.govtamu.edu

The venom of the red imported fire ant, Solenopsis invicta, is composed of more than 95% piperidine-based alkaloids, which are responsible for the pain and sterile pustules characteristic of their stings. wikipedia.org These alkaloids are primarily 2-methyl-6-alkyl or 2-methyl-6-alkenyl piperidines. nih.govnih.gov Researchers have identified a variety of these compounds where the alkyl chain at the 6-position varies in length and saturation. nih.gov Similarly, thief ants, such as Solenopsis molesta, produce related alkaloids that they use as defensive poisons. antcheck.infoanimaldiversity.org

The identification of these compounds from natural isolates typically involves extraction of the material (e.g., the ant's poison gland) with an organic solvent, followed by purification and analysis. masterorganicchemistry.commasterorganicchemistry.com Techniques like gas chromatography coupled with mass spectrometry (GC-MS) are crucial for separating the complex mixture of alkaloids and identifying their individual structures based on their mass spectra and fragmentation patterns. nih.gov While this compound itself is not a commonly cited isolate, the natural occurrence of its structural analogs strongly suggests that the biosynthetic machinery for its creation exists in nature, particularly within the insect world.

Table 1: Examples of Naturally Occurring Piperidine Alkaloids Structurally Related to this compound

| Alkaloid Name | Core Structure | Natural Source (Genus) | Reference(s) |

| Solenopsin A | 2-methyl-6-undecylpiperidine | Solenopsis (Fire Ants) | wikipedia.org |

| cis-C11 | cis-2-methyl-6-undecylpiperidine | Solenopsis (Fire Ants) | nih.gov |

| 2-methyl-6-tridecyl-6-piperideine | 2-methyl-6-tridecylpiperideine | Solenopsis (Fire Ants) | nih.gov |

| 2-methyl-6-pentadecyl-6-piperideine | 2-methyl-6-pentadecylpiperideine | Solenopsis (Fire Ants) | nih.gov |

| 2-Butyl-5-heptylpyrrolidine | 2,5-dialkylpyrrolidine | Solenopsis (Thief Ants) | antcheck.info |

Proposed Biosynthetic Pathways Involving Piperidine Ring Formation

The biosynthesis of piperidine alkaloids in nature generally follows one of two major pathways: one starting from the amino acid L-lysine, or a polyketide pathway.

The most probable biosynthetic route to a 2-alkyl-substituted piperidine, like the ethyl group in this compound, is the polyketide pathway. This pathway is analogous to fatty acid synthesis. It begins with a starter unit, such as an acetyl-CoA or a larger acyl-CoA, which is sequentially extended by the addition of two-carbon units from malonyl-CoA. For a 2-ethyl substituted ring, the process would likely involve a butyryl-CoA starter unit (providing four carbons) and two subsequent additions of malonyl-CoA (each providing two carbons). This assembly is catalyzed by a large enzyme complex called a polyketide synthase (PKS).

The resulting linear polyketide chain undergoes a series of enzymatic modifications. A key step is reductive cyclization, which forms the piperidine ring. A transamination reaction, incorporating a nitrogen atom from an amino acid donor like L-alanine, is crucial for forming the heterocyclic ring. This process, involving condensation, reduction, and cyclization, leads to the formation of a Δ¹-piperideine intermediate. nih.gov This intermediate is then further reduced to the stable piperidine ring.

The final step to yield this compound would be N-methylation. This reaction is typically catalyzed by an N-methyltransferase (MT) enzyme, which transfers a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the nitrogen atom of the piperidine ring. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the key steps to synthesize and characterize 2-Ethyl-1-methylpiperidine for reproducible academic research?

- Methodology :

- Synthesis : Document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification methods (e.g., distillation, chromatography). For novel compounds, provide full synthetic protocols; for known compounds, cite prior literature .

- Characterization : Use NMR (¹H/¹³C), IR, and mass spectrometry for structural confirmation. Include spectral data in tabular form (e.g., chemical shifts, coupling constants) and compare with literature values. For purity, report HPLC/GC-MS retention times and elemental analysis results .

- Reproducibility : Publish detailed experimental procedures in supplementary materials, including equipment specifications (e.g., NMR frequency, column type for chromatography) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Exposure Mitigation : Use fume hoods, gloves, and goggles. Follow SDS guidelines for first aid (e.g., flushing skin/eyes with water, providing fresh air for inhalation exposure) .

- Waste Management : Neutralize or containerize waste according to institutional hazardous material policies. Document disposal methods in experimental protocols .

Q. Which analytical techniques are most effective for assessing the purity of this compound, and how should conflicting data be resolved?

- Methodology :

- Primary Techniques : Use HPLC (with UV detection) or GC-MS for quantitative purity analysis. Cross-validate results with melting point determination or Karl Fischer titration for water content .

- Addressing Discrepancies : Replicate analyses using alternative methods (e.g., NMR integration vs. GC-MS) and statistically evaluate outliers. Report uncertainties and systematic errors in supplementary data .

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals?

- Methodology :

- Complex Synthesis : React this compound with metal salts (e.g., CuCl₂) under inert atmospheres. Optimize ligand-to-metal ratios via Job’s plot analysis .

- Structural Analysis : Use X-ray crystallography for solid-state structures. Supplement with FT-IR (to identify M–N bonding) and EPR spectroscopy for paramagnetic complexes .

- Computational Validation : Perform DFT calculations to predict bond lengths/angles and compare with experimental data .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data for this compound?

- Methodology :

- Re-examine Assumptions : Verify computational parameters (e.g., solvation models, basis sets). Compare multiple software outputs (e.g., Gaussian vs. ORCA) .

- Experimental Replication : Conduct kinetic studies under varied conditions (pH, temperature) to identify unaccounted variables. Use Arrhenius plots to analyze activation energy discrepancies .

Q. How can researchers systematically identify literature gaps and formulate hypotheses about this compound’s understudied properties?

- Methodology :

- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., “this compound catalysis” or “spectroscopic studies”). Filter results by publication date and impact factor .

- PICO Framework : Structure questions as Population (compound), Intervention (e.g., functionalization), Comparison (analogs), Outcome (reactivity/biological activity) .

- Hypothesis Generation : Prioritize gaps in mechanistic studies (e.g., enantioselective reactions) or underexplored applications (e.g., photostability in drug delivery) .

Data Management and Reproducibility

Q. How should raw and processed data be organized to support reproducibility in studies involving this compound?

- Methodology :

- Raw Data : Store spectral files (e.g., .dx NMR formats) and chromatograms in open-access repositories (e.g., Zenodo). Include metadata (instrument settings, date) .

- Processed Data : Present summarized results in tables (e.g., yield vs. reaction conditions) within the main text. Archive large datasets (e.g., crystallographic .cif files) as supplementary materials .

Conflict Resolution in Collaborative Research

Q. How can interdisciplinary teams address conflicting interpretations of this compound’s biological activity data?

- Methodology :

- Blinded Reanalysis : Have team members independently interpret dose-response curves or enzyme inhibition assays. Use statistical consensus (e.g., Cohen’s kappa) to resolve discrepancies .

- Cross-Disciplinary Workshops : Integrate chemical intuition (e.g., steric effects) with biological context (e.g., membrane permeability) to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.